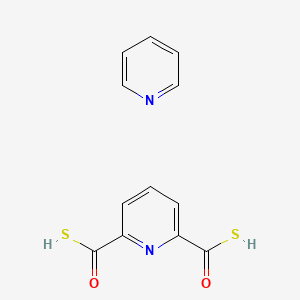
pyridine;pyridine-2,6-dicarbothioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine; pyridine-2,6-dicarbothioic S-acid, also known as 2,6-pyridinedicarbothioic acid, is an organosulfur compound produced by certain bacteria. It functions as a siderophore, a low molecular weight compound that scavenges iron by forming strong complexes. This compound is secreted by soil bacteria such as Pseudomonas stutzeri and Pseudomonas putida .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine; pyridine-2,6-dicarbothioic S-acid can be synthesized in the laboratory by treating the diacid dichloride of pyridine-2,6-dicarboxylic acid with hydrogen sulfide in pyridine. The reaction is as follows:
NC5H3(COCl)2+2H2S+2C5H5N→[C5H5NH+][HNC5H3(COS)2−]+[C5H5NH]Cl
This route produces the pyridinium salt of pyridinium-2,6-dicarbothioate. Treatment of this orange-colored salt with sulfuric acid yields colorless pyridine; pyridine-2,6-dicarbothioic S-acid, which can then be extracted with dichloromethane .
Industrial Production Methods: The industrial production methods for pyridine; pyridine-2,6-dicarbothioic S-acid are not well-documented. the laboratory synthesis method can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Pyridine; pyridine-2,6-dicarbothioic S-acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Air or oxygen can be used as oxidizing agents.
Substitution: Organic azides, nitro, and isocyanate compounds are common reagents for substitution reactions.
Major Products:
Oxidation: Ferric complex of pyridine; pyridine-2,6-dicarbothioic S-acid.
Substitution: Amides formed from reactions with nitrogen functional groups.
Scientific Research Applications
Pyridine; pyridine-2,6-dicarbothioic S-acid has several scientific research applications, including:
Mechanism of Action
Pyridine; pyridine-2,6-dicarbothioic S-acid exerts its effects primarily through its ability to chelate metals. It binds to both ferrous (Fe2+) and ferric (Fe3+) ions, forming complexes that are soluble in water. The ferric complex is brown, whereas the ferrous complex is blue. In the presence of air, the ferrous complex oxidizes to the ferric compound . The compound’s ability to chelate metals makes it useful in various applications, including metal ion scavenging and catalysis.
Comparison with Similar Compounds
Pyridine-2,6-dicarboxylic acid: A related compound that also acts as a chelating agent for various metals.
Dipicolinic acid: Another chelating agent with similar properties.
Uniqueness: Pyridine; pyridine-2,6-dicarbothioic S-acid is unique due to its sulfur-containing structure, which enhances its metal-chelating properties. This makes it particularly effective in forming strong complexes with iron and other metals, distinguishing it from other similar compounds.
Properties
CAS No. |
89862-49-7 |
|---|---|
Molecular Formula |
C12H10N2O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
pyridine;pyridine-2,6-dicarbothioic S-acid |
InChI |
InChI=1S/C7H5NO2S2.C5H5N/c9-6(11)4-2-1-3-5(8-4)7(10)12;1-2-4-6-5-3-1/h1-3H,(H,9,11)(H,10,12);1-5H |
InChI Key |
TTXKPAITGMDREH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC(=NC(=C1)C(=O)S)C(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















